5-(3-Chlorophenoxy)pyrimidin-2-amine
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Overview
Description
5-(3-Chlorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenoxy)pyrimidin-2-amine typically involves the reaction of 3-chlorophenol with 2-aminopyrimidine. The process can be carried out under various conditions, including the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while condensation reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-(3-Chlorophenoxy)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting PLK4, which is significant in cancer research.
Biological Studies: The compound is studied for its antimicrobial and antiplasmodial activities.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can disrupt cellular processes such as cell division, making it a potential anticancer agent . The compound’s interaction with other biological targets, such as microbial enzymes, can also contribute to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
- 2,4-Dichloro-5-methylpyrimidine
- N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Uniqueness
5-(3-Chlorophenoxy)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent kinase inhibitor sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8ClN3O |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(3-chlorophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(4-7)15-9-5-13-10(12)14-6-9/h1-6H,(H2,12,13,14) |
InChI Key |
KSVYIGXBLWZGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CN=C(N=C2)N |
Origin of Product |
United States |
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